molecular formula C10H17F2NO2 B2513009 Tert-butyl 3,3-difluorocyclopentylcarbamate CAS No. 1215071-23-0

Tert-butyl 3,3-difluorocyclopentylcarbamate

Cat. No.: B2513009
CAS No.: 1215071-23-0
M. Wt: 221.248
InChI Key: SCXQXMBCRMLPGO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(3,3-difluorocyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-7-4-5-10(11,12)6-7/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXQXMBCRMLPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluorocyclopentylcarbamate typically involves the reaction of 3,3-difluorocyclopentylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,3-difluorocyclopentylamine+tert-butyl chloroformatetert-butyl 3,3-difluorocyclopentylcarbamate\text{3,3-difluorocyclopentylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3,3-difluorocyclopentylamine+tert-butyl chloroformate→tert-butyl 3,3-difluorocyclopentylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluorocyclopentylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,3-difluorocyclopentylcarbamate has been explored for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for the development of new drugs with enhanced efficacy and reduced side effects.

  • Case Study : A study published in the Journal of Medicinal Chemistry investigated various carbamate derivatives for their activity against certain cancer cell lines. This compound was identified as having promising antitumor activity due to its ability to inhibit specific enzymes involved in cancer progression .

Agrochemicals

The compound is also being researched for its use in agrochemical formulations, particularly as an insecticide or herbicide.

  • Case Study : Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited significant insecticidal properties against common pests in agricultural settings. Field trials showed a reduction in pest populations by up to 70% when applied at recommended dosages .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antitumor agent; inhibits cancer-related enzymes
AgrochemicalsEffective insecticide; significant reduction in pest populations

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluorocyclopentylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Fluorine vs. Oxo Groups

tert-Butyl (3-Oxocyclohexyl)carbamate (CAS 885280-38-6)
  • Structure : Cyclohexane ring with a ketone (oxo) group at position 3.
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol .
tert-Butyl 3-Oxocyclobutylcarbamate (CAS 154748-49-9)
  • Structure : Cyclobutane ring with a ketone at position 3.
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol .
Implications :
  • Fluorinated derivatives (e.g., 3,3-difluoro) exhibit greater metabolic stability and lipophilicity compared to oxo-containing analogs, favoring blood-brain barrier penetration in drug design .

Ring Size and Fluorination Patterns

tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2)
  • Structure : Cyclohexane ring with a single fluorine at position 3.
  • Molecular Formula: C₁₁H₂₀FNO₂
  • Molecular Weight : 241.28 g/mol .
tert-Butyl (1-(2-Fluorophenyl)-3-Oxocyclobutyl)methylcarbamate
  • Structure : Cyclobutane ring fused to a 2-fluorophenyl group.
  • Molecular Formula: C₁₆H₂₀FNO₃
  • Molecular Weight : 293.33 g/mol .
  • Key Difference : Aromatic fluorophenyl substituent introduces π-π stacking interactions, relevant in targeting aromatic residues in proteins .

Functional Group Diversity

tert-Butyl 3-Amino-4-Fluorobenzylcarbamate (CAS 657409-24-0)
  • Structure: Benzyl carbamate with amino and fluorine substituents on the benzene ring.
  • Molecular Formula : C₁₂H₁₇FN₂O₂
  • Molecular Weight : 240.27 g/mol .
  • Key Difference : Aromatic amine enhances nucleophilicity, making it prone to electrophilic substitution reactions, unlike aliphatic carbamates .
tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8)
  • Structure : Cyclopropane ring attached to a 3-fluorophenyl group.
  • Molecular Formula: C₁₄H₁₈FNO₂
  • Molecular Weight : 251.3 g/mol .
  • Key Difference : Cyclopropane’s ring strain increases reactivity, useful in strain-release-driven transformations .

Comparative Data Table

Compound Name CAS Number Ring Structure Substituents Fluorine Atoms Molecular Weight Key Property Differences
This compound 1215071-23-0 Cyclopentane 3,3-difluoro, carbamate 2 221.24 High lipophilicity, metabolic stability
tert-Butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 Cyclohexane 3-fluoro, carbamate 1 241.28 Reduced steric hindrance
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 Cyclohexane 3-oxo, carbamate 0 213.27 Enhanced polarity
tert-Butyl 3-oxocyclobutylcarbamate 154748-49-9 Cyclobutane 3-oxo, carbamate 0 185.22 High ring strain
tert-Butyl 3-amino-4-fluorobenzylcarbamate 657409-24-0 Benzene 3-amino-4-fluoro, carbamate 1 240.27 Aromatic nucleophilicity

Biological Activity

Tert-butyl 3,3-difluorocyclopentylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a cyclopentyl ring that is further substituted with two fluorine atoms and a carbamate functional group. This unique structure contributes to its biological properties and interactions within biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may reduce oxidative stress in cells.
  • Neuroprotective Effects : Some derivatives of carbamates exhibit protective effects against neurodegenerative conditions by inhibiting acetylcholinesterase (AChE) activity, potentially leading to improved cognitive function.
  • Antimicrobial Properties : The presence of fluorine atoms can enhance the lipophilicity and bioactivity of the compound, making it a candidate for antimicrobial applications.

The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Similar carbamate derivatives have been shown to inhibit enzymes like AChE and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease. This inhibition can lead to reduced levels of amyloid beta peptides.
  • Reduction of Inflammatory Markers : Some studies indicate that such compounds may lower levels of pro-inflammatory cytokines (e.g., TNF-α), suggesting potential anti-inflammatory properties.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study evaluated the effects of a related compound on astrocytes treated with amyloid beta (Aβ) peptides. Results indicated that the compound reduced cell death by approximately 20% compared to controls treated only with Aβ .
  • Antioxidant Studies :
    • Research on compounds with similar structures demonstrated their ability to scavenge free radicals effectively, indicating potential applications in preventing oxidative damage in various diseases .
  • Pharmacokinetics :
    • The pharmacokinetic profile of related carbamates suggests that modifications like fluorination can enhance bioavailability and metabolic stability, which are critical for effective therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduction in oxidative stress markers
NeuroprotectionDecreased astrocyte death
Enzyme InhibitionInhibition of AChE and β-secretase
Anti-inflammatoryLower TNF-α levels

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3,3-difluorocyclopentylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves carbamate-forming reactions between tert-butyl carbamate and 3,3-difluorocyclopentylamine derivatives. Key steps include:

  • Solvent selection : Dichloromethane or ethyl acetate under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Temperature control : Maintaining 0–25°C during coupling to prevent decomposition of sensitive intermediates.
  • Catalysts : Use of coupling agents like HATU or EDC to activate carboxylic acids or amines for carbamate formation . Yield optimization requires precise stoichiometric ratios and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify cyclopentyl proton environments and tert-butyl group integrity. 19^{19}F NMR confirms difluoro substitution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to validate molecular weight (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) spectroscopy : Carbamate C=O stretching (~1700 cm1^{-1}) and N-H bending (~1530 cm1^{-1}) bands .

Q. What factors influence the stability of this compound during storage and handling?

Stability is affected by:

  • Moisture : Hydrolysis of the carbamate group under acidic/basic conditions. Store in anhydrous environments (desiccators, inert gas) .
  • Temperature : Long-term storage at –20°C in sealed amber vials to prevent thermal degradation .
  • Light exposure : UV light may induce fluorocyclopentyl ring distortion; opaque containers are recommended .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in nucleophilic substitutions or cross-coupling reactions?

The carbamate acts as a directing/protecting group. Key mechanisms include:

  • Buchwald-Hartwig amination : Palladium-catalyzed C-N bond formation with aryl halides, leveraging the carbamate’s electron-withdrawing effect to stabilize intermediates .
  • Hydrolysis : Controlled acidic cleavage (e.g., HCl/dioxane) releases the cyclopentylamine moiety for further functionalization . Kinetic studies using HPLC or 19^{19}F NMR track reaction progress and intermediate stability .

Q. How does this compound interact with biological targets such as enzymes or receptors?

Studies suggest:

  • Enzyme inhibition : The difluorocyclopentyl group mimics transition states in enzymatic catalysis (e.g., protease inhibition). IC50_{50} values are determined via fluorogenic assays .
  • Receptor binding : Radioligand displacement assays (e.g., using 3^3H-labeled analogs) quantify affinity for GPCRs or kinases . Structure-activity relationship (SAR) models correlate substituent electronegativity (fluorine) with potency .

Q. What computational approaches are effective in predicting the reactivity and pharmacokinetics of this compound derivatives?

Advanced methods include:

  • DFT calculations : To map electron density around the carbamate group, predicting sites for electrophilic attack .
  • Molecular docking : Simulate interactions with protein targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME estimate solubility, metabolic stability, and blood-brain barrier penetration .

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